molecular formula C10H9ClO2 B8745772 (2R)-3,4-Dihydro-2H-1-benzopyran-2-carbonyl chloride CAS No. 227466-91-3

(2R)-3,4-Dihydro-2H-1-benzopyran-2-carbonyl chloride

Cat. No. B8745772
M. Wt: 196.63 g/mol
InChI Key: UXOHRZNOVPCNMD-SECBINFHSA-N
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Patent
US05137901

Procedure details

89.0 g (0.5 mol) chroman-2-carboxylic acid and 71.4 g (0.6 mol) thionyl chloride were heated to 80° for 4-5 hours (end of gas evolution). Destillation (77°-80°/0.1 torr) yielded 96.0 g (98%) chroman-2-carboxylic acid chloride
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
71.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH:2]1[C:11]([OH:13])=O.S(Cl)([Cl:16])=O>>[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH:2]1[C:11]([Cl:16])=[O:13]

Inputs

Step One
Name
Quantity
89 g
Type
reactant
Smiles
O1C(CCC2=CC=CC=C12)C(=O)O
Name
Quantity
71.4 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(CCC2=CC=CC=C12)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 96 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05137901

Procedure details

89.0 g (0.5 mol) chroman-2-carboxylic acid and 71.4 g (0.6 mol) thionyl chloride were heated to 80° for 4-5 hours (end of gas evolution). Destillation (77°-80°/0.1 torr) yielded 96.0 g (98%) chroman-2-carboxylic acid chloride
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
71.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH:2]1[C:11]([OH:13])=O.S(Cl)([Cl:16])=O>>[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH:2]1[C:11]([Cl:16])=[O:13]

Inputs

Step One
Name
Quantity
89 g
Type
reactant
Smiles
O1C(CCC2=CC=CC=C12)C(=O)O
Name
Quantity
71.4 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(CCC2=CC=CC=C12)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 96 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.